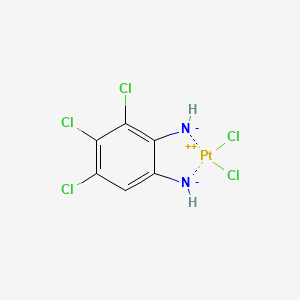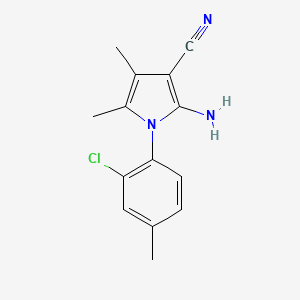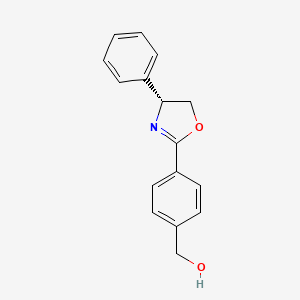
(R)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is a chiral compound with a complex structure that includes an oxazoline ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the formation of the oxazoline ring followed by the introduction of the phenyl group. One common method includes the reaction of a phenyl-substituted oxazoline with a suitable reducing agent to yield the desired methanol derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazoline ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)ketone.
Reduction: Formation of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
- ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)ketone
Uniqueness
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
[4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-10-12-6-8-14(9-7-12)16-17-15(11-19-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2/t15-/m0/s1 |
Clave InChI |
PCJFDNJKNIQQMG-HNNXBMFYSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
SMILES canónico |
C1C(N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
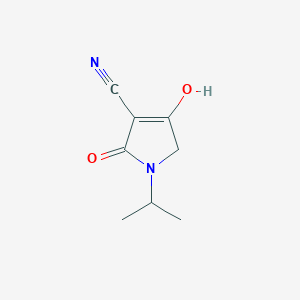
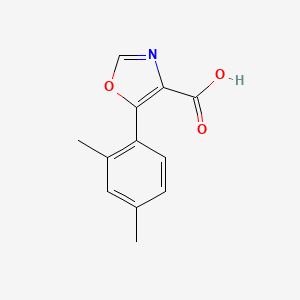
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)


